1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone -

1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone

Catalog Number: EVT-3932568
CAS Number:
Molecular Formula: C14H14F2N2O3
Molecular Weight: 296.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3,4-Dichlorophenyl)-3-methyl-2-pyrrolidinone (BV-201)

    Compound Description: BV-201 is an experimental herbicide undergoing trials in India. Certain crops like wheat (Triticum aestivum), cotton (Gossypium spp.), peanut (Arachis hypogaea), pea (Pisum sativum), and potato (Solanum tuberosum) exhibit moderate to high tolerance when BV-201 is applied pre-emergence at doses of 1-10 kg a.i./ha. []

    Relevance: This compound shares a core pyrrolidinone structure with 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone. Both compounds feature a substituted phenyl ring directly attached to the pyrrolidinone ring. While the substitution pattern on the phenyl ring and the presence of additional functional groups differ, the shared core structure makes them structurally related. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor. It demonstrates promising kinase selectivity, excellent anticancer cell proliferation potency, and a favorable safety profile, particularly with regard to cutaneous toxicity. Hu7691 has a 24-fold selectivity for Akt1 over Akt2 and has shown good oral bioavailability in dogs. [, ]

    Relevance: Both Hu7691 and 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone contain a 3,4-difluorophenyl moiety. Although the core structures differ, the presence of this specific substituted phenyl ring suggests potential similarities in their physicochemical properties and potential biological activities. [, ]

(3R,4R,5R)-1-(tert-Butoxycarbonyl)-3,4-isopropylidenedioxy-5-methoxymethyl-2-pyrrolidinone (6)

    Compound Description: Compound 6 serves as a crucial chiral intermediate in the synthesis of calyculins. []

    Relevance: Both compound 6 and 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone belong to the pyrrolidinone class of compounds. Although their substituents and stereochemistry differ, the shared pyrrolidinone ring system highlights their structural relationship. []

(S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl Acid Methyl Ester (JNJ-27141491)

    Compound Description: JNJ-27141491 is a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. It effectively suppresses CCR2-mediated functions, including MCP-1-induced guanosine 5′-O-(3-[35S]thio)triphosphate binding, calcium mobilization induced by MCP-1, -3, and -4, and leukocyte chemotaxis toward MCP-1. It demonstrates a noncompetitive mode of action and exhibits oral anti-inflammatory activity in transgenic mice expressing human CCR2. []

    Relevance: Similar to 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, JNJ-27141491 incorporates a 3,4-difluorophenyl group. The presence of this shared structural element, despite differences in their core structures and other substituents, suggests potential similarities in their physicochemical characteristics. []

5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole (GNF3809)

    Compound Description: GNF3809 displays the ability to safeguard pancreatic β-cells from cytokine-induced death, a critical factor in the development of type 1 diabetes (T1D). This compound has proven effective in both rodent and human islets, preserving insulin content and β-cell viability under cytokine stress. Notably, GNF3809 exhibits oral bioavailability and demonstrates promising results in a nonobese diabetic mouse model by preventing elevated blood glucose levels and enhancing oral glucose tolerance. []

    Relevance: GNF3809, much like 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, features a 3,4-difluorophenyl moiety within its structure. This shared structural element, despite differences in their core structures and other substituents, might indicate potential similarities in their physicochemical properties and potential for biological activity. []

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

    Compound Description: Compound 34 is a potent γ-secretase inhibitor, demonstrating excellent in vitro activity (IC50 = 0.06 nM). This compound is designed for potential use in Alzheimer's disease treatment and incorporates a substituted hydrocinnamide C-3 side chain for enhanced potency. []

    Relevance: Although structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, compound 34 shares the 3,4-difluorophenyl substituent. This commonality suggests potential similarities in their physicochemical properties, despite differences in their core structures and other substituents. []

(1R,2S)-1-Amino-(3,4-difluorophenyl)-cyclopropane

    Compound Description: This compound is a key intermediate in the synthesis of ticagrelor, a small molecule anti-clotting drug with high selectivity and anti-platelet activity. []

    Relevance: This compound and 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone both possess the 3,4-difluorophenyl group. While the core structures differ significantly, the shared presence of this specific substituent suggests potential commonalities in their physicochemical properties. []

1-[5-(3,4-Difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluoro-cyclopent-1-ene

    Compound Description: This compound is a complex organic molecule synthesized and characterized using techniques like NMR and X-ray diffraction. [, ]

    Relevance: This compound, like 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, contains a 3,4-difluorophenyl group. This shared feature suggests potential similarities in their physicochemical properties, despite the substantial differences in their overall structures and other substituents. [, ]

2-Amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound is a complex organic molecule characterized using X-ray crystallography. []

    Relevance: This compound and 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone both have the 3,4-difluorophenyl group as a common structural feature. Despite the distinct core structures and other substituents, the shared presence of this specific group hints at potential similarities in their physicochemical properties. []

1-(Cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro- 8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids

    Compound Description: This compound class represents a series of quinoline-3-carboxylic acid derivatives designed and synthesized for their potential antimycobacterial activity. These compounds were tested against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant MTB, and Mycobacterium smegmatis. []

    Relevance: While structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, this class of compounds includes derivatives with a 2,4-difluorophenyl substituent. The presence of a difluorophenyl group, albeit with a different substitution pattern, suggests a potential for shared physicochemical properties between these compounds and the target compound. []

(+)‐(S)‐1‐{4‐[(2‐Benzothiazolyl)(methyl)amino]piperidyl}‐3‐(3,4‐difluorophenoxy)‐2‐propanol (Lubeluzole)

    Compound Description: Lubeluzole is a neuroprotective drug candidate that has been investigated for its potential in treating stroke and other neurological disorders. []

    Relevance: Lubeluzole, although structurally different from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, possesses a 3,4-difluorophenoxy group. The presence of a difluorophenyl group, even though linked through an oxygen atom in Lubeluzole, suggests a possible similarity in certain physicochemical properties between these compounds and the target compound. []

N-[4-(2-[2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic Acid Derivatives

    Compound Description: This series of compounds represents 7-substituted derivatives of ALIMTA (LY231514, MTA), an antifolate drug used in cancer treatment. These derivatives were synthesized and evaluated for their ability to inhibit cell division. []

    Relevance: These compounds, though structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, highlight the use of diverse substituents on the pyrrolidinone ring, similar to the target compound. While the core structures differ significantly, the shared focus on pyrrolidinone modifications underscores the potential for exploring a range of substituents to modulate biological activity within this class of compounds. []

6‐Alkylthio‐4‐[1‐(2,6‐difluorophenyl)alkyl]‐1H‐[1,3,5]triazin‐2‐ones (ADATs)

    Compound Description: ADATs are a class of compounds that demonstrate antiproliferative and cytodifferentiating activity on the A‐375 human melanoma cell line. They are analogs of 5‐alkyl‐2‐alkylthio‐6‐[1‐(2,6‐difluorophenyl)alkyl]‐3,4‐dihydropyrimidin‐4(3H)‐ones (F2‐DABOs), originally developed as non-nucleoside HIV‐1 reverse transcriptase inhibitors (NNRTIs). []

    Relevance: Although structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, this class of compounds, particularly the F2-DABOs, highlights the use of difluorophenyl substituents in drug design. While the core structures and target activities differ, the presence of a difluorophenyl group, though with a different substitution pattern and position, suggests a potential for shared physicochemical characteristics between these compounds and the target compound. []

2-Alkylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones (F2-NH-DABOs)

    Compound Description: F2-NH-DABOs are a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) designed to improve upon the potency and selectivity of dihydro-alkoxy-benzyl-oxopyrimidines (DABOs). They exhibit significant activity against both wild-type HIV-1 and the Y181C mutant strain. []

    Relevance: Although structurally different from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, this class of compounds highlights the use of difluorophenyl substituents in medicinal chemistry. The presence of a 2,6-difluorophenyl group, though in a different chemical environment compared to the target compound's 3,4-difluorophenyl group, suggests potential similarities in their physicochemical properties. []

2-Alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones (F2-S-DABOs)

    Compound Description: F2-S-DABOs represent a class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). They are conformationally restricted analogs of 5-alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs). The most potent compound in this series, with a 2-cyclopentylthio side chain and methyl groups at the benzylic and 5-position of the pyrimidine ring, exhibits exceptional anti-HIV-1 and RT inhibitory activities. []

    Relevance: While structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, F2-S-DABOs, similar to F2-NH-DABOs, demonstrate the utilization of a difluorophenyl substituent (2,6-difluorophenyl) for biological activity. Despite differences in the core structures and target activities, the shared presence of a difluorophenyl group suggests a potential for shared physicochemical characteristics between these compounds and the target compound. []

rac-2-Cyclopentylthio-6-[1-(2,6-difluorophenyl)ethyl]-3,4-dihydro-5-methylpyrimidin-4(3H)-one (MC-1047)

    Compound Description: MC-1047 is a potent inhibitor of HIV-1 multiplication, acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It belongs to the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) class and has been successfully resolved into its enantiomers. []

    Relevance: Despite differences in their core structures, MC-1047, like the target compound 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, and other related DABO derivatives, incorporates a difluorophenyl substituent, specifically a 2,6-difluorophenyl group. This shared feature suggests potential commonalities in their physicochemical properties, despite variations in their overall structures and biological targets. []

(2E)-3-(3,4-Difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-N-methylacrylimidic Acid (Compound C)

    Compound Description: Compound C, featuring a fluorophenyl structure with a 1,3,4-oxadiazole core, has shown promising anti-E. coli O157:H7 activity, exceeding that of other tested oxadiazole derivatives. It demonstrates inhibitory effects against both Stx-1 and Stx-2, key virulence factors of E. coli O157:H7. []

    Relevance: This compound, although structurally different from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, shares the 3,4-difluorophenyl substituent. This structural similarity suggests the possibility of shared physicochemical properties between them, despite differences in their core structures and other substituents. []

1,3-Disubstituted Ureas

    Compound Description: This broad class includes compounds that have demonstrated inhibitory activity against acyl-CoA: cholesterolacyltransferase (ACAT), an enzyme involved in cholesterol esterification. The specific examples provided involve a range of substituents, including 2,4-difluorophenyl, 2,3-dichlorophenyl, 2,6-dimethylphenyl, and 2,6-di(methylethyl)phenyl groups at the 1-position of the urea moiety. []

    Relevance: Although structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, this class of compounds includes derivatives with difluorophenyl substituents, highlighting the relevance of this group in medicinal chemistry. Notably, the presence of a 2,4-difluorophenyl substituent in some of these ureas, albeit at a different position compared to the target compound, suggests a potential for overlapping physicochemical properties. []

Imidazo[1,2‐a]pyridine‐Isoquinoline Derivatives

    Compound Description: This group comprises newly synthesized imidazo[1,2‐a]pyridine‐isoquinoline hybrids investigated for their anticancer activity against human breast cancer cell lines (MCF‐7 and MDA‐MB231). Many of these derivatives exhibited superior activity compared to the reference drug erlotinib, with some showing promising EGFR inhibitory potential. []

    Relevance: While structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, one derivative in this series, (2,6‐difluorophenyl)(6‐methoxy‐1‐(2‐phenylimidazo[1,2‐a]pyridin‐3‐yl)‐3,4‐dihydroisoquinolin‐2(1H)‐yl)methanone, incorporates a difluorophenyl substituent (2,6-difluorophenyl). This shared feature, despite differences in the core structures, suggests potential similarities in their physicochemical properties. []

Dithiocarbamate Derivatives Bearing Thiazole/Benzothiazole Rings

    Compound Description: This group consists of newly synthesized dithiocarbamate derivatives designed and synthesized for their potential antimicrobial activity. These compounds were tested against various microorganism strains using the microdilution technique. []

    Relevance: Although structurally diverse from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, this class includes derivatives with a 3,4-difluorophenyl substituent attached to a 2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithioate core. The shared 3,4-difluorophenyl group, despite differences in their core structures, suggests a potential for shared physicochemical properties. []

1-(4-(2-((1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454)

    Compound Description: EST64454 is a highly soluble and selective σ1 receptor antagonist. It shows high metabolic stability, a favorable pharmacokinetic profile in rodents, and potent antinociceptive activity in preclinical pain models. []

    Relevance: EST64454 and 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone both contain the 3,4-difluorophenyl moiety. This shared structural element, despite differences in their core structures, suggests potential similarities in their physicochemical properties and potential biological activities. []

A82-L-B272 (2-phenoxynicotinic acid-PEG linker-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid)

    Compound Description: A82-L-B272 is a bidentate ligand identified through screening a DNA-encoded chemical library. It exhibits the ability to covalently modify JNK1, a kinase involved in various cellular processes, and demonstrates selectivity over related kinases such as BTK and GAK. []

    Relevance: Both A82-L-B272 and 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone possess the 3,4-difluorophenyl group. Despite significant differences in their core structures, the shared presence of this substituent suggests a potential for similarities in their physicochemical characteristics and potential biological activities. []

(S)-2-(3,4-Difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (57)

    Compound Description: Compound 57 is a urea derivative of a 2-aryl-benzothiazol-5-amine and exhibits potent antitrypanosomal activity. It demonstrated excellent in vitro activity, metabolic stability, brain penetration, and achieved cures in murine models of both early and late-stage human African trypanosomiasis. []

    Relevance: This compound and 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone share the 3,4-difluorophenyl substituent. Although their core structures and biological targets differ, this commonality points to the relevance of the 3,4-difluorophenyl group in medicinal chemistry and hints at potential shared physicochemical properties. []

1‐(2,4‐Difluorophenyl)‐3‐(3,4‐dimethyl phenyl) thiourea (Compound E)

1‐(2‐methoxy‐5‐(trifluoromethyl) phenyl)‐3‐(3‐methoxy phenyl) thiourea (Compound AG)

1‐(2,4‐dichlorophenyl)‐3‐(4‐ethylphenyl) thiourea (Compound AF/AD)

1‐(2,4‐difluorophenyl)‐3‐(2‐iodophenyl) thiourea (Compound AH)

    Compound Description: These compounds are thiourea derivatives investigated for their inhibitory activity against diabetes-associated enzymes, including α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B), as well as their ability to inhibit advanced glycation end product (AGEs) formation. []

    Relevance: Although structurally different from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, compounds E and AH within this series highlight the use of a difluorophenyl substituent, specifically 2,4-difluorophenyl. Despite the distinct core structures and biological targets, the shared presence of this difluorophenyl group suggests a potential for some commonality in their physicochemical characteristics. []

N‐{[4‐(5,9‐Diethoxy‐6‐oxo‐6,8‐dihydro‐7H‐pyrrolo[3,4‐g]quinolin‐7‐yl)‐3‐methylbenzyl]sulfonyl}‐2‐(2‐methoxyphenyl)acetamide (MF498)

    Compound Description: MF498 is a potent and selective E prostanoid receptor 4 (EP4) antagonist. It has demonstrated efficacy in preclinical models of rheumatoid arthritis and osteoarthritis, effectively reducing inflammation and joint pain. []

    Relevance: While structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, this compound highlights the use of substituted aromatic rings in the design of biologically active molecules. Although their core structures and target activities differ, the shared emphasis on incorporating specific substituents on aromatic rings suggests a potential for overlapping design strategies and a common interest in exploring the impact of such modifications on physicochemical and biological properties. []

7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Compound 1)

N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (Compound 2)

N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide (Compound 3)

    Compound Description: These compounds are 2-anilinoquinazolin-4(3H)-one derivatives demonstrating potent inhibitory activity against SARS-CoV-2 entry in vitro and in vivo. They show favorable oral bioavailability and improve survival rates while reducing viral load in hACE2 transgenic mice. []

    Relevance: While structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, compound 3 within this series showcases the use of a difluorophenyl substituent (3,5-difluorophenyl). Despite the different core structures, the shared presence of a difluorophenyl group suggests a potential for similarities in their physicochemical properties and potential biological activities. []

Poly(ether imide)s Derived from 1,1‐Bis{4‐[4‐(3,4‐dicarboxyphenoxy)phenyl]‐4‐phenylcyclohexane} Dianhydride

    Compound Description: This class of polymers is characterized by its high organosolubility, excellent solubility in a wide range of solvents, high glass transition temperatures, and good thermal stability. They are synthesized from a bulky pendent bis(ether anhydride). []

    Relevance: While structurally distinct from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, this class of polymers emphasizes the use of substituted phenyl rings in designing materials with desirable properties. Although the target compound is a small molecule and these are polymers, the shared focus on incorporating specific substituents on aromatic rings suggests a common interest in exploring the impact of such modifications on physicochemical properties. []

Polyamides, Polyimides, and Poly(amide-imide)s Containing a Triphenylamine Group

    Compound Description: This series of polymers incorporates a triphenylamine group, known for its electron-donating properties. These polymers exhibit high glass transition temperatures, good solubility, and thermal stability. []

    Relevance: Although structurally different from 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, these polymers highlight the impact of incorporating specific substituents into polymer backbones to tailor their properties. While the target compound is a small molecule and these are polymers, the shared focus on how specific chemical groups influence physicochemical properties is evident. []

Two Green‐Phosphorescent Iridium Complexes with 2‐Phenylpyrimidine Derivatives and Tetraphenylimidodiphosphinate

    Compound Description: These iridium complexes, featuring 2-phenylpyrimidine derivatives as cyclometalated ligands, exhibit green phosphorescence and have been used as emitters in organic light-emitting diodes (OLEDs) with high efficiency. []

    Relevance: One of the complexes, containing 2-(3,4-difluorophenyl)-5-fluoropyrimidine, shares the 3,4-difluorophenyl substituent with 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone. Despite their vastly different overall structures and applications (organometallic complex vs. organic molecule), this shared feature highlights the use of this specific substituent in different chemical contexts. []

Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

    Compound Description: This series consists of pyrrolidinone-hydrazone derivatives featuring a diphenylamine moiety, synthesized and tested for their anticancer and antioxidant activities. Several compounds exhibited promising anticancer activity against prostate cancer and melanoma cell lines. []

    Relevance: These compounds, like 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone, belong to the pyrrolidinone class. Despite the significant difference in their substituents, the shared pyrrolidinone core suggests these compounds might provide insights into the structure-activity relationships and potential applications of molecules containing this core structure. []

Palladium(II) Complexes with Aminothiazole Derivatives

    Compound Description: This set includes five new palladium(II) complexes coordinated with 2-aminothiazole ligands. These complexes demonstrated antimicrobial activity against various pathogenic bacteria and yeast, along with promising cytotoxic activity against human prostate cancer cells. []

    Relevance: One of the ligands used to form these complexes, 2-amino-4-(3,4-difluorophenyl)thiazole, incorporates a 3,4-difluorophenyl group, which is also present in 1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone. Although these compounds differ significantly in their overall structure and purpose, the shared presence of this specific substituent suggests a potential for similarities in their physicochemical properties. []

Properties

Product Name

1-(3,4-difluorophenyl)-4-(2-isoxazolidinylcarbonyl)-2-pyrrolidinone

IUPAC Name

1-(3,4-difluorophenyl)-4-(1,2-oxazolidine-2-carbonyl)pyrrolidin-2-one

Molecular Formula

C14H14F2N2O3

Molecular Weight

296.27 g/mol

InChI

InChI=1S/C14H14F2N2O3/c15-11-3-2-10(7-12(11)16)17-8-9(6-13(17)19)14(20)18-4-1-5-21-18/h2-3,7,9H,1,4-6,8H2

InChI Key

WKLZBZMQIRUADL-UHFFFAOYSA-N

Canonical SMILES

C1CN(OC1)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.